molecular formula C12H12ClN3 B177918 N-benzyl-6-chloro-N-methylpyridazin-3-amine CAS No. 141193-20-6

N-benzyl-6-chloro-N-methylpyridazin-3-amine

Cat. No. B177918
CAS RN: 141193-20-6
M. Wt: 233.69 g/mol
InChI Key: COMNEAHRVDUXCV-UHFFFAOYSA-N
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Description

“N-benzyl-6-chloro-N-methylpyridazin-3-amine” is a chemical compound with the molecular formula C12H12ClN3 . It has a molecular weight of 233.7 .


Synthesis Analysis

The synthesis of “N-benzyl-6-chloro-N-methylpyridazin-3-amine” involves raw materials such as Ethyl acetate, N-Methylbenzylamine, and 3,6-Dichloropyridazine .


Molecular Structure Analysis

The molecular structure of “N-benzyl-6-chloro-N-methylpyridazin-3-amine” is represented by the formula C12H12ClN3 . The compound has a molecular weight of 233.7 .


Physical And Chemical Properties Analysis

“N-benzyl-6-chloro-N-methylpyridazin-3-amine” is a chemical compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Nickel(II) Complexes with Amino Acids : Studies have shown the synthesis of nickel(II) complexes involving aromatic heterocyclic amines, suggesting a greater ligand field strength in aromatic heterocyclic amine adducts than in their aliphatic counterparts. These complexes, characterized by elemental analysis and solid spectroscopy, indicate the amino acid acting as a bidentate ligand toward the carboxyl group (Marcotrigiano, Menabue, & Pellagani, 1977).

Amination and Alkylation Reactions

  • Alkylation of Amines/Amino Acids Using Alcohols : A mild method for synthesizing tertiary amines, including secondary amines and amino acids, using alcohols as alkylating agents, has been reported. This chemoselective method enables the selective N-alkylation of N,O-benzyl protected amino alcohols, showcasing a one-pot de-benzylation and N-methylation process (Xu et al., 2010).

Chemical Properties and Reactions

  • Synthesis of N-Pyridylmethylidene-2-aminopyridines : Research on the condensation of pyridinealdehydes with 2-aminopyridine in the presence of molecular sieves has led to the formation of corresponding pyridyl-pyridyl azomethines. These findings contribute to understanding the chemical behavior and potential applications of these compounds in synthesizing new materials or intermediates for further chemical reactions (Iovel' et al., 2002).

Antitumor Activity

  • Synthesis and Antitumor Activity of Benzodithiazine Derivatives : A series of aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates have been synthesized and tested for in vitro antitumor activity. One compound showed remarkable activity and selectivity for the leukemia SR cell line, highlighting the potential therapeutic applications of such compounds (Brzozowski, Sa̧czewski, & Gdaniec, 2003).

Molecular Structures

  • Crystal and Molecular Structures Analysis : The isomeric compounds benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine have been studied for their crystal and molecular structures. These structures reveal conformational differences leading to multiple molecules within their respective structures, contributing to the understanding of their chemical and physical properties (Odell, McCluskey, Failes, & Tiekink, 2007).

properties

IUPAC Name

N-benzyl-6-chloro-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-7-11(13)14-15-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMNEAHRVDUXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561220
Record name N-Benzyl-6-chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-chloro-N-methylpyridazin-3-amine

CAS RN

141193-20-6
Record name N-Benzyl-6-chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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